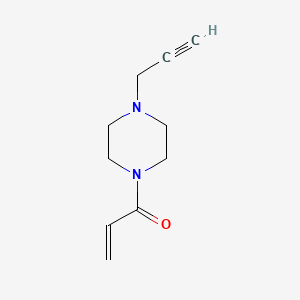![molecular formula C13H18N4OS B7575808 N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)
N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that is used in scientific research for its potential therapeutic properties. It belongs to the class of thieno[2,3-d]pyrimidines, which have been shown to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response, tumor growth, and viral replication. It may also have an effect on the signaling pathways that are involved in the development and progression of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth and proliferation of tumor cells and to have anti-viral activity against certain viruses. In addition, it may have neuroprotective effects that could be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine in lab experiments is its potential therapeutic properties. It has been shown to have a variety of biological activities that could be useful in the development of new drugs. Another advantage is its relatively simple synthesis method, which allows for the production of the compound in large quantities. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Another limitation is the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine. One direction is to further investigate its mechanism of action and to identify the specific enzymes and proteins that it targets. This could lead to the development of more potent and selective compounds. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine its safety and efficacy in humans and to explore its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine involves the reaction of 4-chloro-6-(morpholin-4-yl)thieno[2,3-d]pyrimidine with 2-amino-1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by column chromatography to obtain the desired compound in high yield and purity.
Applications De Recherche Scientifique
N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-10(8-17-3-5-18-6-4-17)16-12-11-2-7-19-13(11)15-9-14-12/h2,7,9-10H,3-6,8H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFXNYBNSQWLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)
![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)
![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)

![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)

![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)

![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)

![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)